molecular formula C11H12ClFO B13523818 1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol

1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13523818
M. Wt: 214.66 g/mol
InChI Key: RQZJHRVANZBTPE-UHFFFAOYSA-N
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Description

1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 3-chloro-4-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method includes the reaction of 3-chloro-4-fluorobenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative. This intermediate is then subjected to reduction using lithium aluminum hydride to yield the desired ethan-1-ol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethanone.

    Reduction: Formation of 1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-Fluorophenyl)cyclopropyl]ethanone
  • 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one

Uniqueness

1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H12ClFO

Molecular Weight

214.66 g/mol

IUPAC Name

1-[1-(3-chloro-4-fluorophenyl)cyclopropyl]ethanol

InChI

InChI=1S/C11H12ClFO/c1-7(14)11(4-5-11)8-2-3-10(13)9(12)6-8/h2-3,6-7,14H,4-5H2,1H3

InChI Key

RQZJHRVANZBTPE-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC(=C(C=C2)F)Cl)O

Origin of Product

United States

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